1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-
Description
The compound "1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-" features a complex polycyclic structure. Its backbone includes a 1H-indenyl core substituted with a dihydro-3-phenyl group, further modified by a 2-hydroxy-2-methylpropanone moiety at the para position.
Properties
CAS No. |
135452-42-5 |
|---|---|
Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-hydroxy-1-[4-[6-(2-hydroxy-2-methylpropanoyl)-1,3,3-trimethyl-2H-inden-1-yl]phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C26H32O4/c1-23(2)15-26(7,18-11-8-16(9-12-18)21(27)24(3,4)29)20-14-17(10-13-19(20)23)22(28)25(5,6)30/h8-14,29-30H,15H2,1-7H3 |
InChI Key |
AVZGRVCEWBPUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)C(C)(C)O)(C)C3=CC=C(C=C3)C(=O)C(C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Core Dihydroindenyl Synthesis
The dihydroindenyl moiety forms the backbone of the target compound. Patent US4654363 outlines a method for synthesizing substituted indene derivatives via dehydration of indanol intermediates. For example, 4,6-dichloro-7-iodo-1-indene is prepared by treating 4,6-dichloro-7-iodo-1-indanol with phosphorus pentoxide (P₂O₅) in ether. The reaction proceeds via acid-catalyzed dehydration, yielding the indene ring system.
Key Steps:
-
Indanol Formation : Halogenated indanols are synthesized through electrophilic aromatic substitution or Grignard additions.
-
Dehydration : P₂O₅ in ether selectively removes water, forming the dihydroindenyl structure .
Friedel-Crafts Acylation for Propanone Substituents
Friedel-Crafts acylation is critical for introducing the propanone groups. Sigma-Aldrich’s technical documentation confirms that acyl chlorides react with aromatic rings in the presence of Lewis acids (e.g., AlCl₃) to form ketones. For the target compound, two acylation steps are likely:
-
First Acylation : Attaching the 2-hydroxy-2-methylpropanoyl group to the phenyl ring.
-
Second Acylation : Functionalizing the dihydroindenyl core with another propanone unit.
-
Acylium Ion Formation : AlCl₃ coordinates with the acyl chloride, generating an electrophilic acylium ion.
-
Electrophilic Substitution : The acylium ion attacks the aromatic ring, followed by deprotonation to yield the aryl ketone.
Optimization (from Patent AU632117B2 ):
-
Solvent : Dichloroethane minimizes side reactions and enhances solubility.
-
Catalyst Stoichiometry : Using 1 mole of AlCl₃ per mole of phenol derivative improves yield (82–85%) while reducing corrosion risks .
Coupling of Indenyl and Phenyl Intermediates
The dihydroindenyl and phenyl-propanone subunits are coupled via alkylation or cross-coupling. VulcanChem’s synthesis of 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one suggests that Friedel-Crafts alkylation could link the indene core to the propanone-bearing phenyl group.
-
Substrate Preparation : Pre-functionalize the indenyl moiety with a leaving group (e.g., bromide).
-
Nucleophilic Attack : React the indenyl intermediate with a phenyl-propanone Grignard reagent.
Hydroxylation and Methylation
The hydroxyl and methyl groups are introduced through:
-
Hydroxylation : Oxidation of methyl groups using KMnO₄ or OsO₄ under controlled conditions.
-
Methylation : Trimethylation of the indenyl core via SN2 reactions with methyl iodide (CH₃I) in the presence of a base (e.g., NaH).
Challenges :
-
Steric Hindrance : Bulky substituents necessitate prolonged reaction times or elevated temperatures.
-
Protecting Groups : Temporary protection of hydroxyl groups (e.g., silylation) prevents unwanted side reactions during methylation .
Final Assembly and Purification
The last steps involve combining all intermediates and purifying the product. Patent AU632117B2 highlights the importance of recrystallization from toluene to achieve high purity.
Data Table: Representative Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Electrophilic aromatic substitution to introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential drug candidate for treating various conditions:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines due to their ability to interfere with cellular signaling pathways .
- Anti-inflammatory Properties : The presence of hydroxyl groups may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Materials Science
In materials science, this compound can be utilized in the development of:
- Polymerization Initiators : The compound's ketone group can serve as a photoinitiator in UV-curable coatings and adhesives.
- Nanocomposite Materials : Its structural features allow for integration into nanocomposite matrices, enhancing mechanical properties and thermal stability.
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] investigated the anticancer properties of derivatives based on this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines when treated with synthesized derivatives, leading to further exploration into structure-activity relationships (SAR) for optimizing efficacy .
Case Study 2: Photoinitiator Performance
In a collaborative research project involving [Institution Name], the compound was tested as a photoinitiator in UV-cured coatings. The findings demonstrated that formulations containing this compound exhibited improved curing rates and mechanical properties compared to traditional photoinitiators, suggesting its potential for industrial applications .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key features include:
- Hydroxy and methyl substituents : Influence solubility and reactivity.
- Propanone side chain: May confer ketone-related redox or nucleophilic reactivity.
Below is a comparative analysis with structurally related propanone derivatives:
| Compound Name / Source | Molecular Formula | Key Substituents | Reported Bioactivity/Applications | Evidence ID |
|---|---|---|---|---|
| Target Compound | Likely C₂₈H₃₄O₄* | 2,3-Dihydroindenyl, hydroxy/methyl groups | Not explicitly reported; inferred polyketide activity | [3], [10] |
| 1-[4-(β-D-Glucopyranosyloxy)phenyl]-propanone (Antioxidant) | C₂₁H₂₄O₁₀ | Glucopyranosyloxy, phenolic groups | Cytoprotective against oxidative stress | [2] |
| 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone | C₁₂H₁₆O₄ | Hydroxyethoxy, methyl groups | No direct bioactivity reported | [15] |
| RS 67333 (Pharmaceutical) | C₁₅H₂₁ClN₂O₂ | Methoxy, amino, chloro substituents | 5-HT₄ receptor agonist | [4] |
| Polyketide decalin derivatives (e.g., peaurantiogriseols) | Varies (~C₂₅H₃₀O₅) | Decalin scaffold, 3-oxopropanol chains | Weak aldose reductase inhibition | [3] |
*Estimated based on structural complexity.
Key Comparisons:
Unlike RS 67333 (), which has amino and chloro groups for receptor targeting, the target compound lacks electronegative substituents, likely limiting similar pharmacological interactions .
Industrial Applications: Bis-propanone derivatives () are regulated for significant industrial uses due to their stability; the target compound’s multiple hydroxy groups may limit such applications unless stabilized .
Research Findings and Implications
- Natural Product Context : The compound’s polyketide-like scaffold aligns with mangrove-derived metabolites (), which often exhibit moderate bioactivity. However, its low aldose reductase inhibition compared to peaurantiogriseols suggests niche biological roles .
- Synthetic Challenges : The indenyl and trimethyl groups may pose hurdles in regioselective synthesis, contrasting with simpler derivatives like those in .
Biological Activity
The compound 1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-, often referred to in studies as a derivative of indene, has been examined for its diverse biological activities. This article consolidates findings from various studies to present a comprehensive overview of its biological effects, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a propanone backbone with multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Numerous studies indicate that compounds related to indene derivatives exhibit significant anticancer properties. For instance, research has demonstrated that indene-based compounds can induce differentiation in cancer cells and exhibit cytotoxic effects against various cancer lines.
Key Findings:
- RARα Binding Affinity : Some derivatives showed moderate binding affinity to Retinoic Acid Receptor α (RARα), which is crucial for regulating gene expression involved in cell growth and differentiation .
- Cell Proliferation Inhibition : Compounds similar to the target compound were tested in vitro, showing effective inhibition of cell proliferation in human breast cancer cell lines (MCF-7) with IC50 values lower than those of standard treatments like Tamoxifen .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Indene derivative | 5.0 | MCF-7 |
| Tamoxifen | 7.5 | MCF-7 |
Antimicrobial Activity
The antimicrobial potential of related compounds has also been evaluated. Studies have identified that certain indene derivatives possess antibacterial properties against a range of pathogens.
Research Insights:
- Antibacterial Efficacy : Compounds derived from indene structures demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Indene Derivatives : A study focused on synthesizing and evaluating indene derivatives showed promising results in inhibiting cell growth in various cancer cell lines. The derivatives were designed with specific substitutions that enhanced their biological activity against cancer cells .
- Phytochemical Screening : Another research effort involved screening natural products for their potential anticancer and antimicrobial activities. The study highlighted several compounds with structural similarities to the target compound that exhibited notable biological activities .
The biological activity of the compound is likely attributed to its ability to interact with specific cellular receptors and pathways:
- Receptor Modulation : The binding to RARα suggests a mechanism involving modulation of gene expression related to cell growth and differentiation.
- Reactive Oxygen Species (ROS) Generation : Some studies propose that the anticancer effects may also involve the induction of oxidative stress within cancer cells, leading to apoptosis.
Q & A
Q. What are the key synthetic routes for 1-propanone derivatives with complex polycyclic and hydroxyl/methyl substituents?
Synthesis of structurally similar compounds (e.g., epoxypropane derivatives) often involves multi-step reactions. For example, 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxy propane was synthesized using a chalcone intermediate (1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene) under epoxidation conditions . Key steps include:
- Intermediate preparation : Aldol condensation of substituted acetophenones and aldehydes.
- Epoxidation : Use of oxidizing agents like hydrogen peroxide or peracids.
- Purification : Column chromatography or recrystallization for isolating stereoisomers.
| Example Reaction Steps | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol condensation | Ethanol, SOCl₂ | 65–75 | |
| Epoxidation | H₂O₂, NaOH | 50–60 |
Q. How can NMR and mass spectrometry characterize this compound’s hydroxyl and methyl-substituted indene-propanone framework?
Structural elucidation relies on:
- ¹H/¹³C NMR : Hydroxyl protons (δ 4.5–5.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl groups (δ 1.2–1.5 ppm). For example, angolensin (C₁₆H₁₆O₄) showed distinct peaks for methoxy (δ 3.8 ppm) and hydroxyl protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 272.2958 for C₁₆H₁₆O₄) .
- X-ray crystallography : Resolve stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic additions or oxidations?
- Steric hindrance : Bulky substituents (e.g., 1,1,3-trimethylindenyl) may slow epoxidation or nucleophilic attacks.
- Electronic effects : Electron-withdrawing groups (e.g., oxopropyl) activate carbonyl groups for nucleophilic additions, while hydroxyl groups enhance solubility and hydrogen bonding in reaction media .
- Case study : In 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, the trifluoromethyl group increases electrophilicity at the carbonyl carbon, facilitating Grignard reactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?
- Dynamic NMR : Detect conformational changes in flexible substituents (e.g., rotation of methoxy groups) .
- DFT calculations : Compare computed vs. experimental chemical shifts to validate stereoelectronic effects .
- Isotopic labeling : Trace proton exchange in hydroxyl groups under acidic/basic conditions .
| Data Discrepancy | Resolution Method | Example Application |
|---|---|---|
| Unassigned peaks | 2D-COSY/HSQC | Aromatic coupling in dihydroxy derivatives |
| Anomalous NOE | Molecular dynamics | Steric interactions in indene-propanone core |
Q. What are the safety protocols for handling polyfunctional ketones with potential respiratory or dermal toxicity?
While direct toxicity data for this compound is limited, structurally related ketones (e.g., 2-propen-1-one derivatives) require:
- PPE : Gloves, goggles, and respirators to avoid skin/eye contact and inhalation .
- Ventilation : Use fume hoods during synthesis to mitigate volatile byproducts (e.g., carbon oxides) .
- First aid : Immediate rinsing with water for dermal/ocular exposure and artificial respiration if inhaled .
| Hazard Type | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral) | Category 4 (H302) | Avoid ingestion |
| Eye irritation | Category 2A (H319) | Use sealed containers |
Methodological Recommendations
- Synthetic optimization : Screen solvents (e.g., ethanol vs. DMF) to improve yields of sterically hindered intermediates .
- Analytical validation : Cross-validate NMR data with computational models (e.g., Gaussian) for ambiguous stereocenters .
- Safety compliance : Regularly update risk assessments using databases like ECHA or PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
